molecular formula C21H19FN2O3S2 B12133334 N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12133334
M. Wt: 430.5 g/mol
InChI Key: IHXKYZFXHUHUNR-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzylidene moiety, and a thiazolidinone ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide and an appropriate α,β-unsaturated carbonyl compound under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-2-fluorobenzamide: Similar in structure but lacks the thiazolidinone ring.

    N-(4-ethoxyphenyl)-N-(4-fluorobenzylidene)amine: Similar but does not contain the propanamide group.

Uniqueness

What sets N-(4-ethoxyphenyl)-3-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide apart is its multifaceted structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H19FN2O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C21H19FN2O3S2/c1-2-27-17-9-7-16(8-10-17)23-19(25)11-12-24-20(26)18(29-21(24)28)13-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,25)/b18-13-

InChI Key

IHXKYZFXHUHUNR-AQTBWJFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.